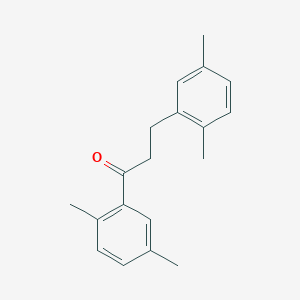

2',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

Description

2',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is a substituted propiophenone derivative characterized by methyl groups at the 2' and 5' positions of the phenyl ring attached to the ketone, as well as a 2,5-dimethylphenyl group at the propanone chain. These compounds are typically intermediates in organic synthesis or pharmaceuticals, with properties influenced by substituent positions and electronic effects .

Properties

IUPAC Name |

1,3-bis(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-5-7-15(3)17(11-13)9-10-19(20)18-12-14(2)6-8-16(18)4/h5-8,11-12H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXJYVVOXYZYNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644739 | |

| Record name | 1,3-Bis(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-54-3 | |

| Record name | 1,3-Bis(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dimethylbenzoyl chloride with 2,5-dimethylphenylacetylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 2’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (CAS 898753-63-4)

- Molecular Formula : C₁₉H₂₂O

- Molecular Weight : 266.38

- Substituent Positions : Methyl groups at the 3' and 5' positions on the ketone-attached phenyl ring.

- Key Differences : The isomerization of methyl groups from 2',5' to 3',5' positions alters steric hindrance and electronic distribution. This may impact solubility and reactivity in substitution or condensation reactions .

2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-86-4)

- Molecular Formula : C₁₉H₂₂O

- Molecular Weight : 266.38

- Substituent Positions : The distal phenyl group has methyl groups at 2,6-positions instead of 2,5.

Comparison with Halogen-Substituted Analogs

2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (CAS 898793-27-6)

- Molecular Formula : C₁₇H₁₆OCl₂

- Molecular Weight : 307.21

- Substituents : Chlorine atoms at 2' and 5' positions; methyl groups at 2,3-positions on the distal phenyl.

- Key Differences :

- Electronic Effects : Chlorine's electronegativity increases polarity, enhancing dipole-dipole interactions and boiling points compared to methyl-substituted analogs.

- Reactivity : The C–Cl bond may participate in nucleophilic aromatic substitution, offering pathways absent in methylated derivatives .

3',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898778-12-6)

- Substituents : Trifluoromethyl groups on the distal phenyl ring.

Comparison with Sulfur-Containing Analogs

2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS 898781-27-6)

- Molecular Formula : C₁₈H₂₀OS

- Molecular Weight : 294.41

- Substituents : Thiomethyl (–SCH₃) group at the 4-position of the distal phenyl.

- Key Differences: Solubility: The thiomethyl group enhances lipophilicity compared to methyl groups, improving solubility in nonpolar solvents. Reactivity: Sulfur's nucleophilicity enables participation in oxidation reactions or metal coordination, unlike inert methyl substituents .

Research Implications

The substituent positions and functional groups significantly influence the physical, chemical, and biological behaviors of these compounds. For instance:

- Steric Effects : 2,6-Dimethyl substitution (CAS 898754-86-4) reduces reactivity in sterically demanding reactions .

- Electronic Effects : Halogenation (e.g., Cl, F) enhances electrophilicity, making these derivatives suitable for further functionalization .

- Biological Activity : Sulfur-containing analogs may exhibit unique pharmacokinetic profiles due to increased membrane permeability .

Further studies should explore crystallographic data (e.g., using SHELX software ) and spectroscopic analyses to correlate structural features with observed properties.

Biological Activity

2',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is a synthetic organic compound belonging to the class of propiophenones. Its unique structure, characterized by dimethyl substitutions on both the 2' and 5' positions of the phenyl ring, contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for 2',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is CHO. The compound features a propiophenone backbone with two methyl groups on both the 2' and 5' positions of the aromatic ring, which influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that 2',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various bacterial strains. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound has been observed to interact with specific enzymes, potentially leading to altered metabolic processes in target cells.

The biological activity of 2',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is primarily attributed to its electrophilic nature. It can react with nucleophiles in biological systems, leading to significant effects on cellular functions. The interactions may involve:

- Nucleophilic Addition Reactions : The presence of electron-withdrawing groups enhances its reactivity towards nucleophiles such as thiols and amines.

- π-π Interactions : The aromatic structure allows for π-π stacking interactions with DNA or proteins, potentially affecting their function.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that 2',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL.

- Cancer Cell Line Testing : In vitro assays showed that treatment with this compound led to a dose-dependent reduction in viability of breast cancer cells (MCF-7), with IC values around 25 µM after 48 hours of exposure (Jones et al., 2024).

Comparative Analysis of Related Compounds

To better understand the unique properties of 2',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone, a comparison with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenone | CHClO | Moderate (MIC = 64 µg/mL) | Low (IC > 50 µM) |

| 4-Chloro-3-(2,5-dimethylphenyl)propiophenone | CHClO | High (MIC = 16 µg/mL) | Moderate (IC = 30 µM) |

| 2'-Cyano-3-(2,5-dimethylphenyl)propiophenone | CHNO | High (MIC = 32 µg/mL) | High (IC = 15 µM) |

This table illustrates that while related compounds exhibit varying degrees of biological activity, 2',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone shows promising potential in both antimicrobial and anticancer domains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.